molecular formula C16H22N4 B6317997 Cycloheptyl-(4-[1,2,4]triazol-1-yl-benzyl)-amine, 95% CAS No. 179056-47-4

Cycloheptyl-(4-[1,2,4]triazol-1-yl-benzyl)-amine, 95%

Cat. No. B6317997
CAS RN: 179056-47-4
M. Wt: 270.37 g/mol
InChI Key: YCCPDPQLQRSCDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a cycloheptylamine with a 4-(1,2,4-triazol-1-yl)benzyl halide through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a seven-membered cycloheptyl ring, a benzyl group attached to a 1,2,4-triazole ring. The exact structure would need to be confirmed using techniques such as NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amine group, the aromatic benzyl group, and the 1,2,4-triazole ring. The amine could act as a nucleophile or base, the benzyl group could undergo electrophilic aromatic substitution, and the 1,2,4-triazole could participate in reactions with electrophiles .

Scientific Research Applications

Anticancer Applications

Several studies have shown that compounds containing a 1,2,4-triazole ring, such as this compound, have potential anticancer properties . These compounds have shown promising cytotoxic activity against various cancer cell lines, including MCF-7 and HCT-116 . They could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Antimicrobial Applications

Compounds with a 1,2,4-triazole ring have been found to have antimicrobial properties . They have been used in the synthesis of new compounds to act as antimicrobial agents, showing potential in the fight against multidrug-resistant pathogens .

Antifungal Applications

Triazole compounds, including those with a 1,2,4-triazole ring, have been used in the development of antifungal drugs . For example, fluconazole and voriconazole are triazole-containing drugs that have been approved by the FDA for antifungal use .

Analgesic Applications

The NOP receptor, which is an important biological target for a number of potential therapeutic applications, can be influenced by compounds with a 1,2,4-triazole ring . This receptor is involved in the induction of analgesia, among other effects .

Antihypertensive Applications

Compounds with a 1,2,4-triazole ring can also have an impact on the NOP receptor, which is involved in the induction of hypotension . This suggests potential applications in the development of antihypertensive drugs .

Neuroprotective Applications

The NOP receptor, influenced by 1,2,4-triazole compounds, is involved in the inhibition of memory processes and neurotransmitter release at central and peripheral sites . This suggests potential neuroprotective applications for these compounds .

Safety And Hazards

As with any chemical compound, handling “Cycloheptyl-(4-[1,2,4]triazol-1-yl-benzyl)-amine, 95%” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The future research directions for this compound could involve exploring its potential applications, such as its use as a pharmaceutical agent or its role in chemical reactions .

properties

IUPAC Name

N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]cycloheptanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4/c1-2-4-6-15(5-3-1)18-11-14-7-9-16(10-8-14)20-13-17-12-19-20/h7-10,12-13,15,18H,1-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCPDPQLQRSCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NCC2=CC=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cycloheptyl-(4-[1,2,4]triazol-1-yl-benzyl)-amine

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